molecular formula C16H26N6O B6675945 N-[(1-tert-butyltriazol-4-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine

N-[(1-tert-butyltriazol-4-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine

Cat. No.: B6675945
M. Wt: 318.42 g/mol
InChI Key: HDMAVJYZIOWYGD-SWLSCSKDSA-N
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Description

N-[(1-tert-butyltriazol-4-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine is a complex organic compound known for its applications in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is valued for its biocompatibility and efficiency in facilitating bioorthogonal reactions, making it a significant tool in chemical biology and medicinal chemistry.

Properties

IUPAC Name

N-[(1-tert-butyltriazol-4-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O/c1-16(2,3)22-11-13(19-20-22)10-17-9-12-6-8-23-15(12)14-5-7-18-21(14)4/h5,7,11-12,15,17H,6,8-10H2,1-4H3/t12-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMAVJYZIOWYGD-SWLSCSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CNCC2CCOC2C3=CC=NN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C=C(N=N1)CNC[C@@H]2CCO[C@H]2C3=CC=NN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the formation of the 1-tert-butyltriazole ring through a cycloaddition reaction between an azide and an alkyne in the presence of a copper catalyst.

    Attachment of the Pyrazole Group: The 2-methylpyrazole group is then introduced via a nucleophilic substitution reaction.

    Oxolane Ring Formation: The oxolane ring is formed through a ring-closing reaction, often involving a diol intermediate.

    Final Coupling: The final step involves coupling the triazole and pyrazole-containing intermediates under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially yielding reduced triazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[(1-tert-butyltriazol-4-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine has diverse applications in scientific research:

    Chemistry: It is widely used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: The compound is employed in bioorthogonal labeling, allowing for the specific tagging of biomolecules in living systems without interfering with native biological processes.

    Medicine: It is used in drug development for the targeted delivery of therapeutic agents and in the design of diagnostic tools.

    Industry: The compound finds applications in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable linkages under mild conditions.

Mechanism of Action

The primary mechanism of action for N-[(1-tert-butyltriazol-4-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine involves its role as a ligand in CuAAC reactions. The compound coordinates with copper ions, facilitating the cycloaddition of azides and alkynes to form 1,2,3-triazoles. This reaction proceeds via a concerted mechanism, where the copper ion stabilizes the transition state, lowering the activation energy and increasing the reaction rate.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-tert-butyltriazol-4-yl)methyl]-1H-1,2,3-triazole
  • 2-(1-tert-butyltriazol-4-yl)methyl-1H-pyrazole
  • 1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine

Uniqueness

Compared to these similar compounds, N-[(1-tert-butyltriazol-4-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine offers enhanced biocompatibility and faster reaction kinetics in CuAAC reactions. Its unique structure allows for efficient coordination with copper ions, making it a superior choice for bioorthogonal applications and reducing cytotoxicity in biological systems .

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